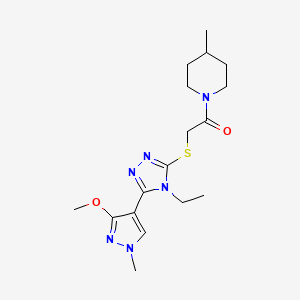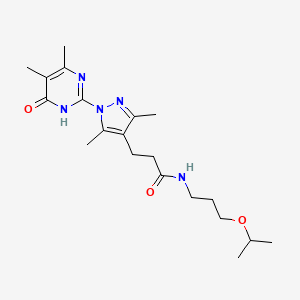![molecular formula C22H17N3OS B2713579 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide CAS No. 893994-65-5](/img/structure/B2713579.png)
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” is a complex organic molecule that contains an imidazo[2,1-b]thiazole core . This core is a heterocyclic compound, which means it contains atoms of at least two different elements. In this case, those elements are nitrogen (N), sulfur (S), and carbon ©. The imidazo[2,1-b]thiazole core is attached to a phenyl group and a naphthamide group.
Molecular Structure Analysis
The molecular structure of “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” is likely to be complex due to the presence of multiple ring structures and functional groups. The imidazo[2,1-b]thiazole core itself is a fused ring system containing five atoms - three carbons, one nitrogen, and one sulfur .Chemical Reactions Analysis
The reactivity of “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” would depend on the specific functional groups present in the molecule. The imidazo[2,1-b]thiazole core, for example, might undergo reactions typical of other heterocyclic compounds .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide derivatives have been explored for their antimicrobial properties. One study focused on the synthesis and antimicrobial activity of triazolino[4,3-a]pyrimidines and 5-arylazothiazoles, revealing that these compounds exhibit significant inhibition against both gram-positive and gram-negative bacteria. The synthesized compounds, including variations of the naphthalimide derivative, were highly effective in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents (Abdelhamid et al., 2008).
Anticancer Evaluation
Research into the anticancer properties of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide derivatives has shown promising results. A study on the synthesis, characterization, and anticancer evaluation of certain derivatives found significant activity against breast cancer cell lines. This research demonstrates the potential of these compounds in cancer treatment, highlighting their ability to interfere with cancer cell proliferation and suggesting further investigation into their mechanism of action and therapeutic applications (Salahuddin et al., 2014).
Anti-inflammatory Activity
Compounds derived from N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide have been assessed for their anti-inflammatory activity. A study on isomeric derivatives revealed significant anti-inflammatory effects, comparing their efficacy against various models. These findings suggest a potential therapeutic application for these compounds in treating inflammatory conditions, warranting further exploration into their pharmacological properties and mechanisms of action (Lantos et al., 1984).
Corrosion Inhibition
Explorations into the applications of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide derivatives have extended into the field of corrosion inhibition. Studies on quinoxaline derivatives as corrosion inhibitors for mild steel in acidic media have demonstrated that these compounds can offer significant protection against corrosion, highlighting their potential in industrial applications to enhance material longevity and integrity (Saraswat & Yadav, 2020).
Direcciones Futuras
The future directions for research on “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” and similar compounds could include further exploration of their synthesis and reactivity, as well as investigation of their potential biological activities . These compounds could also be modified to create new derivatives with potentially useful properties.
Propiedades
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-21(18-6-5-15-3-1-2-4-17(15)13-18)23-19-9-7-16(8-10-19)20-14-25-11-12-27-22(25)24-20/h1-10,13-14H,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFBVBCLKWVXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-fluorophenyl)-2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2713496.png)




![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2713506.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2713507.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2713512.png)
![2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide](/img/structure/B2713513.png)
![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2713514.png)


![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2713519.png)